molecular formula C16H22N2O2 B7475772 N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide

N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide

Cat. No. B7475772
M. Wt: 274.36 g/mol
InChI Key: INOJXSISZVTMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various neurological disorders.

Mechanism of Action

N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide acts as a competitive inhibitor of this compound, binding to the active site of the enzyme and preventing it from breaking down D-serine. This leads to an increase in the levels of D-serine, which binds to the glycine site of NMDA receptors, enhancing their activity and improving cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function in animal models of schizophrenia, Alzheimer's disease, and Huntington's disease. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. Additionally, this compound has been found to improve social behavior in animal models of autism.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide in lab experiments is its specificity for this compound, making it a useful tool for studying the role of D-serine in NMDA receptor function. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition of this compound.

Future Directions

Future research on N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide could focus on developing more potent inhibitors of this compound, as well as investigating its potential applications in other neurological disorders such as depression and anxiety. Additionally, studies could explore the effects of this compound on other neurotransmitter systems, as well as its potential for use in combination with other drugs.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide involves the reaction of 2-(2-oxoazepan-1-yl)acetic acid with 2,4-dimethylaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been extensively studied for its potential applications in treating various neurological disorders such as schizophrenia, Alzheimer's disease, and Huntington's disease. It acts as an inhibitor of D-amino acid oxidase (this compound), an enzyme that breaks down D-serine, an important neurotransmitter involved in the regulation of N-methyl-D-aspartate (NMDA) receptors. By inhibiting this compound, this compound increases the levels of D-serine, which in turn enhances NMDA receptor activity, leading to improved cognitive function.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2-oxoazepan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-7-8-14(13(2)10-12)17-15(19)11-18-9-5-3-4-6-16(18)20/h7-8,10H,3-6,9,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOJXSISZVTMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCCCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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